2-Fluoro-2-(2-methylpropyl)propanedioic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a fluorine atom and a branched alkyl group attached to a propanedioic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methylpropyl)propanedioic acid can be achieved through several methods. One common approach involves the reaction of a compound with hydrogen fluoride (HF) under mild conditions. This method allows for the recovery and reuse of the fluorinating agent and catalyst . Another method involves the halogen exchange reaction between bromoisobutyric acid esters and silver fluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and fluorinating agents is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methylpropyl)propanedioic acid undergoes various chemical reactions, including:
Esterification: This reaction involves the formation of esters by reacting with alcohols in the presence of acid catalysts.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alcohols for esterification and silver fluoride for halogen exchange reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include esters and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-Fluoro-2-(2-methylpropyl)propanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cell function and signal transduction.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methylpropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the reactivity and stability of the molecule, affecting its interactions with biological systems. The exact molecular targets and pathways involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-fluoro-2-(2-methylpropyl)propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO4/c1-4(2)3-7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDHNJYDNHQEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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